N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide
Description
Properties
CAS No. |
140174-50-1 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-13-3-4-15-14(8-13)11(10-19-15)5-7-18-16(21)12-2-1-6-17-9-12/h1-4,6,8-10,19-20H,5,7H2,(H,18,21) |
InChI Key |
LKPAAZZXRWGIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
Pyridine-3-carboxylic acid is activated using carbonyldiimidazole (CDI) to form the corresponding acyl imidazole intermediate. CDI-mediated activation proceeds via a two-step mechanism: (1) formation of a mixed carbonate intermediate and (2) displacement by imidazole to yield the acyl imidazole. This method minimizes racemization and is compatible with moisture-sensitive substrates.
Reaction Conditions:
Coupling with Serotonin Hydrochloride
The acyl imidazole intermediate reacts with serotonin hydrochloride under mild conditions. Pyridine serves dual roles: (1) neutralizing HCl to free the amine for nucleophilic attack and (2) enhancing solubility of the hydrochloride salt.
Optimization Insights:
-
Homogeneity: Reactions in CH₂Cl₂ with pyridine achieve complete homogenization, critical for suppressing bis-acylation.
-
Conversion Rates: 85–90% conversion within 3 hours at room temperature, as monitored by ¹H NMR.
Alternative Methodologies and Comparative Analysis
Mixed Anhydride Approach
Pyridine-3-carboxylic acid can be activated via mixed anhydride formation using ethyl chloroformate. This method, though less common for indole derivatives, offers rapid activation but risks O-acylation due to the electrophilic nature of the anhydride.
Limitations:
Peptide Coupling Reagents
Modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) enable efficient amide bond formation. However, these reagents are cost-prohibitive for gram-scale synthesis and may complicate purification due to byproduct retention.
Performance Metrics:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| CDI | 71 | 95 |
| HATU | 68 | 92 |
| EDCl/HOBt | 65 | 90 |
Reaction Workflow and Purification
Workup Protocol
Post-reaction, the mixture is concentrated under reduced pressure and dry-loaded onto silica gel. Chromatographic purification employs ethyl acetate/methanol (9:1) to elute the product, followed by washing with hot diethyl ether to remove imidazole byproducts.
Critical Challenges:
Analytical Validation
-
¹H NMR: Key signals include the indole NH (δ 10.2 ppm), pyridine protons (δ 8.5–7.4 ppm), and ethylamide chain (δ 3.4–2.8 ppm).
-
HPLC-MS: Confirms molecular ion [M+H]⁺ at m/z 282.1 (calculated for C₁₆H₁₅N₃O₂: 281.11).
Scalability and Industrial Considerations
Gram-scale synthesis is achievable using CDI activation, with yields consistently exceeding 70%. Key scalability parameters include:
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide and its derivatives. For instance, derivatives of indole compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study synthesized several indole derivatives and tested their antibacterial efficacy. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5e | E. coli | 2.50 |
| 4a | S. aureus | 1.50 |
These results indicate the potential of indole-based compounds as alternatives to traditional antibiotics, particularly in combating resistant strains .
Anticancer Properties
The anticancer potential of this compound has been explored in various preclinical studies. Its ability to induce apoptosis in cancer cells has made it a subject of interest in cancer research.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines:
The data suggests that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Its derivatives have been tested for their ability to reduce inflammation in vitro.
Case Study: In Vitro Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of several derivatives:
| Compound | Inhibition (%) at 50 μM |
|---|---|
| 6b | 75 |
| 6e | 80 |
The results indicated that these compounds could significantly inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies reveal insights into the compound's mechanism of action.
Key Findings from Docking Studies
The compound exhibited favorable binding affinities with targets related to cancer and inflammation:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -7.5 |
| EGFR | -8.0 |
These interactions suggest that the compound could serve as a lead for developing new therapeutic agents targeting these proteins .
Mechanism of Action
The mechanism of action of N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can activate tropomyosin-related kinase B (TrkB) receptors, which are involved in neuronal survival and differentiation.
Pathways Involved: Activation of TrkB receptors leads to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the indole ring or the carboxamide group, influencing physicochemical properties and biological activity. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
*Inferred from structural comparison with Compound B.
Key Observations:
Biological Activity
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies, and presenting relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of 301.34 g/mol. It features an indole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 314054-36-9 |
| Purity | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
-
Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including:
- Inhibition of topoisomerase activity.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways involved in cell proliferation and survival.
-
Case Studies :
- Study on Breast Cancer Cells : In vitro experiments demonstrated that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Liver Cancer : Another study indicated that the compound inhibited HepG2 liver cancer cell proliferation, showing an IC50 value of approximately 25 µM, which signifies moderate potency .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- In Vivo Studies : Animal models treated with this compound exhibited reduced signs of inflammation, including decreased edema and lower levels of inflammatory markers in serum .
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
- Protective Effects Against Oxidative Stress : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, likely due to its antioxidant properties .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer Activity | MDA-MB-231 (Breast) | 20 | Significant reduction in cell viability |
| Anticancer Activity | HepG2 (Liver) | 25 | Moderate potency against liver cancer cells |
| Anti-inflammatory Effects | Mouse Model | N/A | Reduced edema and inflammatory markers |
| Neuroprotective Effects | Neuronal Cells | N/A | Protection against oxidative stress |
Q & A
Q. What synthetic routes are established for HIOC, and how is purity validated?
HIOC is synthesized via multi-step organic reactions starting from indole and pyridine derivatives. Key steps include coupling reactions (e.g., amide bond formation) under controlled conditions (e.g., inert atmosphere, palladium catalysts). Purity is assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation relies on mass spectrometry (MS) and X-ray crystallography when applicable .
Q. What in vitro and in vivo models are used to study HIOC’s neuroprotective effects?
- In vitro : Retinal ganglion cell (RGC) cultures subjected to oxidative stress or excitotoxicity.
- In vivo : Optic nerve crush (ONC) in C57BL/6 mice, mimicking glaucoma. HIOC is administered intraperitoneally (50 mg/kg, 3×/week). RGC survival is quantified using immunofluorescence (Brn3a marker) and automated cell counting (CellProfiler/ImageJ). Apoptosis is assessed via TUNEL assays and activated caspase-3 staining .
Q. How is HIOC’s blood-brain barrier (BBB) permeability evaluated?
Pharmacokinetic studies in rodent models measure HIOC’s brain-to-plasma ratio post-administration. Techniques include microdialysis coupled with LC-MS/MS. Its long half-life (~12–24 hours) and structural similarity to N-acetylserotonin enhance BBB penetration .
Advanced Research Questions
Q. What molecular mechanisms underlie HIOC’s protection of retinal ganglion cells?
HIOC inhibits mitochondrial apoptosis pathways by reducing Bax activation and cytochrome c release. It also modulates endoplasmic reticulum (ER) stress markers (e.g., CHOP, GRP78). In ONC models, HIOC significantly reduces caspase-3-positive cells (p < 0.05) and TUNEL-positive nuclei, suggesting dual anti-apoptotic and anti-ER stress roles .
Q. How do structural modifications of HIOC influence its therapeutic efficacy?
- 5-Hydroxyindole moiety : Critical for binding serotonin receptors and enhancing neuroprotection.
- Pyridine-3-carboxamide : Modifies solubility and interaction with enzyme active sites (e.g., kinases). Comparative studies with analogs (e.g., TUDCA) show similar efficacy, but HIOC’s BBB permeability gives it an edge in central nervous system applications .
Q. What statistical methods address variability in HIOC efficacy across studies?
Non-parametric tests (e.g., Wilcoxon-Mann-Whitney) are used for small sample sizes (n=4–6/group). Meta-analyses of independent datasets adjust for confounding factors (e.g., injury severity, dosing regimens). Power analysis ensures adequate sample sizes to detect ≥20% survival differences .
Methodological Challenges and Solutions
- Conflicting Efficacy Data : Variations in injury models (e.g., ONC vs. ischemia-reperfusion) may explain discrepancies. Standardized protocols for injury induction and dosing are critical .
- Target Identification : Use CRISPR-Cas9 knockout models to validate HIOC’s interaction with candidate receptors (e.g., TrkB, sigma-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
